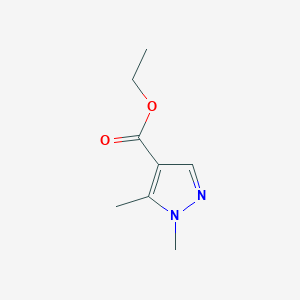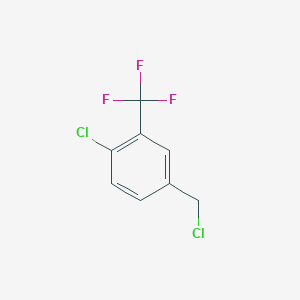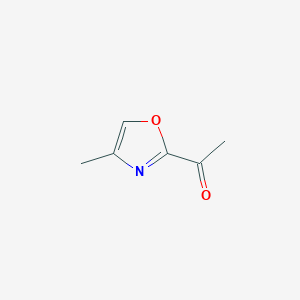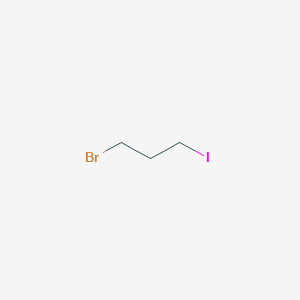
1-Bromo-3-iodopropane
描述
1-Bromo-3-iodopropane is an organic compound with the molecular formula C₃H₆BrI. It is a halogenated alkane, specifically a haloalkane, where a bromine atom and an iodine atom are attached to a three-carbon propane chain. This compound is used in various chemical reactions and has applications in organic synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-3-iodopropane can be synthesized through the halogenation of propane derivatives. One common method involves the reaction of 1,3-dibromopropane with sodium iodide in acetone, which results in the substitution of one bromine atom with an iodine atom. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar halogenation reactions but on a larger scale. The process would include the use of large reactors, controlled temperatures, and efficient separation techniques to isolate the desired product with high purity.
化学反应分析
Types of Reactions: 1-Bromo-3-iodopropane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: It can also undergo elimination reactions to form alkenes. For example, treatment with a strong base like sodium ethoxide can lead to the formation of propene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Sodium ethoxide in ethanol under reflux conditions.
Major Products Formed:
Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Elimination: Alkenes such as 3-iodopropene or 3-bromopropene.
科学研究应用
1-Bromo-3-iodopropane is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Biological Studies: It is employed in biochemical research to study enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Bromo-3-iodopropane in chemical reactions involves the formation of reactive intermediates. In nucleophilic substitution reactions, the compound undergoes a bimolecular nucleophilic substitution (SN2) mechanism where the nucleophile attacks the carbon atom bonded to the halogen, leading to the displacement of the halogen atom. In elimination reactions, the compound undergoes a bimolecular elimination (E2) mechanism where a base abstracts a proton from the β-carbon, resulting in the formation of a double bond and the elimination of the halogen atom.
相似化合物的比较
1-Bromo-2-iodoethane: Similar in structure but with a two-carbon chain.
1-Chloro-3-iodopropane: Similar in structure but with a chlorine atom instead of a bromine atom.
1-Bromo-3-chloropropane: Similar in structure but with a chlorine atom instead of an iodine atom.
Uniqueness: 1-Bromo-3-iodopropane is unique due to the presence of both bromine and iodine atoms on a three-carbon chain, which provides distinct reactivity and selectivity in chemical reactions. The combination of these halogens allows for versatile synthetic applications and the formation of diverse products.
属性
IUPAC Name |
1-bromo-3-iodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrI/c4-2-1-3-5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCHTIHSVATQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498952 | |
| Record name | 1-Bromo-3-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22306-36-1 | |
| Record name | 1-Bromo-3-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3-iodopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 1-bromo-3-iodopropane is electrochemically reduced?
A: When this compound undergoes electrochemical reduction at a carbon cathode in dimethylformamide, it primarily forms cyclopropane. This reaction involves a two-electron reduction mechanism, leading to the cleavage of a carbon-halogen bond. [] While cyclopropane is the major product, small amounts of propylene and trace amounts of propane are also detected. []
Q2: How does the photodissociation of this compound at 222 nm proceed?
A: Irradiating this compound with 222 nm light initiates an n(Br)→σ(C–Br) transition. This excitation promotes the molecule to a diabatic excited state potential energy surface, leading to the dissociation of the carbon-bromine bond. [] Interestingly, this surface intersects with another diabatic surface characterized by n(I)→σ(C–I) at extended C-Br distances. This intersection facilitates intramolecular energy transfer from the C-Br to the C-I bond, potentially leading to C-I bond fission. [] The extent of this energy transfer, and consequently, the C-I bond fission, depends on the strength of the off-diagonal potential coupling between the two diabatic states. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



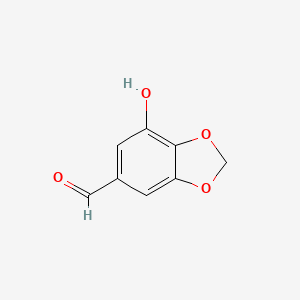
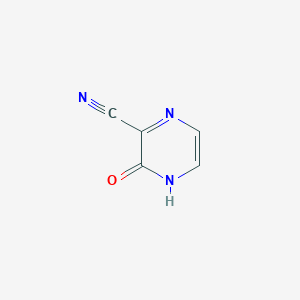
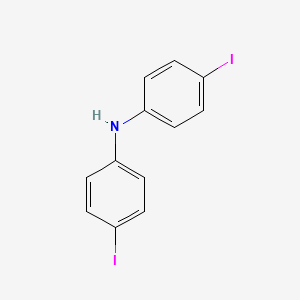
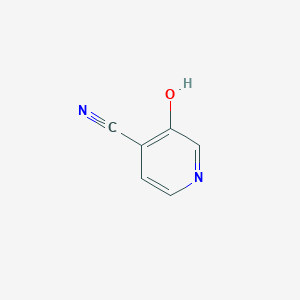
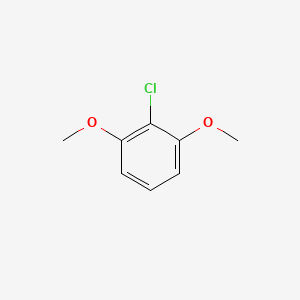
![5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan](/img/structure/B1590427.png)
